7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound classified under the purine derivatives. It is characterized by a complex molecular structure that includes a heptyl chain and a hydroxypropyl amino group attached to the purine ring. This compound is noted for its potential applications in medicinal chemistry, particularly in relation to its pharmacological properties.
This compound can be synthesized through various chemical methods and is referenced in multiple databases, including PubChem and DrugBank. It is associated with several patents that explore its therapeutic uses and structural modifications for enhanced activity.
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione falls under the category of xanthine derivatives. Xanthines are a class of compounds that include caffeine and theophylline, known for their roles as stimulants and bronchodilators.
The synthesis of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific catalysts and reaction conditions (e.g., temperature, solvent) to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and characterize the final product.
The molecular formula of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is . Its structure features a purine base with various substituents that influence its biological activity.
CCCCCCCN(C(CC)CC)C1=NC2=C(N1C(=O)N(C(=O)N2C)C)C(=O)N(C)CThe compound can participate in various chemical reactions typical of purines, including:
Reactions involving this compound are generally carried out under controlled laboratory conditions to prevent degradation or side reactions. Reaction kinetics can be studied to understand the stability and reactivity of the compound.
The mechanism of action for 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione primarily revolves around its interaction with biological targets such as enzymes or receptors involved in neurotransmitter regulation.
Research indicates that derivatives of xanthines can inhibit specific enzymes like phosphodiesterases or modulate adenosine receptors, leading to therapeutic effects in conditions such as asthma or cardiovascular diseases.
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: